4-(3,5-dimethoxybenzyl)thiomorpholine
Description
4-(3,5-Dimethoxybenzyl)thiomorpholine is a thiomorpholine derivative featuring a benzyl substituent at the 4-position of the thiomorpholine ring, with methoxy groups at the 3- and 5-positions of the aromatic ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical properties such as solubility and bioavailability. The 3,5-dimethoxybenzyl substituent introduces steric bulk and electron-donating effects, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-7-11(8-13(9-12)16-2)10-14-3-5-17-6-4-14/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUBMQFRIQXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCSCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
4-Benzylthiomorpholine Derivatives
- Example : 4-Benzylthiomorpholine (lacking methoxy groups).
- Comparison : The absence of methoxy groups reduces electron-donating effects and lipophilicity. Studies show that methoxy substitutions (e.g., 3,5-dimethoxy) enhance binding to serotonin receptors (e.g., 5-HT1A) due to improved π-π stacking and hydrogen bonding .
4-(4-Methoxybenzyl)thiomorpholine
- Comparison : A single methoxy group at the 4-position of the benzyl ring results in lower steric hindrance compared to the 3,5-dimethoxy analog. This compound exhibits weaker inhibition of acetylcholinesterase (IC₅₀ = 12 µM vs. 8 µM for 3,5-dimethoxy analog) .
4-(3,4,5-Trimethoxybenzyl)thiomorpholine
- Comparison : Additional methoxy substitution increases polarity but may reduce membrane permeability. In vitro assays against MCF-7 breast cancer cells show reduced efficacy (IC₅₀ = 25 µM) compared to the 3,5-dimethoxy variant (IC₅₀ = 18 µM), suggesting an optimal balance of substituents .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Bioavailability (%) |
|---|---|---|---|---|
| 4-(3,5-Dimethoxybenzyl)thiomorpholine | 2.8 | 0.45 | 142–144 | 65 |
| 4-Benzylthiomorpholine | 2.1 | 0.78 | 98–100 | 72 |
| 4-(4-Methoxybenzyl)thiomorpholine | 2.5 | 0.52 | 115–117 | 68 |
| 4-(3,4,5-Trimethoxybenzyl)thiomorpholine | 3.2 | 0.28 | 155–157 | 58 |
Data derived from computational models and in vitro assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
